molecular formula C8H8FN3O B8176891 3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one

3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B8176891
M. Wt: 181.17 g/mol
InChI Key: NIHAUZZYDFXJHK-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the sixth position, and a dihydroquinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 4-fluorobenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzonitrile with 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone core.

    Reduction: The resulting quinazolinone intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-Pressure Reactors: To enhance reaction rates and yields.

    Continuous Flow Systems: For efficient large-scale production.

    Automated Synthesis: To ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can further modify the dihydroquinazolinone core.

    Substitution: The amino and fluorine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinazolinone derivatives with varying degrees of oxidation.

    Reduction: Further reduced quinazolinone compounds.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinazolin-2(1H)-one: Lacks the fluorine atom at the sixth position.

    6-Fluoroquinazolin-2(1H)-one: Lacks the amino group at the third position.

    3,4-Dihydroquinazolin-2(1H)-one: Lacks both the amino and fluorine groups.

Uniqueness

3-Amino-6-fluoro-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-6-fluoro-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c9-6-1-2-7-5(3-6)4-12(10)8(13)11-7/h1-3H,4,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHAUZZYDFXJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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